N,N-Dimethyl-1H-indole-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
70957-05-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-8H,1-2H3 |
InChI Key |
LTAVBBVDPOXAGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of N,n Dimethyl 1h Indole 1 Carboxamide
Advanced Synthetic Routes for N,N-Dimethyl-1H-indole-1-carboxamide and Analogues
The construction of the this compound core involves the formation of an amide bond at the indole (B1671886) nitrogen (N-1 position). Selective N-acylation of indoles can be challenging due to the competing reactivity at the C-3 position. scilit.com Consequently, various strategies have been developed to achieve high chemoselectivity for N-1 functionalization.
Indole-1-Carboxamide Formation Strategies
The synthesis of N,N-disubstituted indole-1-carboxamides can be achieved through several key pathways, primarily involving the reaction of an indole with a suitable carbamoylating agent.
Reaction with Carbamoyl (B1232498) Chlorides: A common method for the N-acylation of indoles involves the use of acyl chlorides. For the specific synthesis of this compound, N,N-dimethylcarbamoyl chloride serves as the acylating agent. The reaction is typically performed in the presence of a base, such as sodium hydride, which deprotonates the indole N-H to form a more nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of the carbamoyl chloride to form the desired product. acs.org Phase-transfer catalysts have also been employed to facilitate this type of N-acylation under milder conditions.
Copper-Catalyzed Carboxamidation with Isocyanates: A facile and general method for preparing indole-1-carboxamides utilizes a copper(I)-catalyzed N-carboxamidation of indoles with isocyanates. researchgate.netresearchgate.net This approach is scalable and demonstrates tolerance for a wide range of indole and isocyanate substrates, affording the corresponding products in good to excellent yields under mild conditions. researchgate.net The use of a copper catalyst is crucial for activating the reactants and promoting the C-N bond formation. researchgate.netresearchgate.net
Direct Acylation with Carboxylic Acids: A direct N-acylation of indole with carboxylic acids has been reported, catalyzed by boric acid. researchgate.net This method avoids the need for pre-activated carboxylic acid derivatives like acyl chlorides, offering a more atom-economical route. researchgate.net While not specifically detailed for N,N-dimethylcarbamic acid, this strategy represents a potential pathway for forming N-acylindoles.
Acylation using Thioesters: A highly chemoselective method for the N-acylation of indoles uses thioesters as a stable acyl source. scilit.commdpi.com This reaction proceeds under mild conditions with good functional group tolerance, providing an alternative to more reactive acylating agents. scilit.com
Reaction Optimization and Kinetic Analysis in Synthesis
The efficiency of synthetic routes is highly dependent on reaction conditions. Theoretical and experimental studies provide insight into optimizing these transformations. A detailed study of the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates revealed the significant role of the solvent in the reaction mechanism. researchgate.netrsc.orgrsc.org
Theoretical calculations using Density Functional Theory (DFT) demonstrated that solvents like DMSO, THF, and acetone (B3395972) act as more than just a medium; they actively participate in the reaction. researchgate.netrsc.org The solvent can function as a hydrogen-bond acceptor and a proton-transfer shuttle, significantly lowering the activation energy barrier for the reaction. rsc.org The electron-donating ability of the solvent was identified as a critical factor influencing its catalytic activity, with stronger electron-donating solvents leading to more favorable reaction kinetics. researchgate.netrsc.org
| Solvent | Experimental Yield (%) researchgate.net | Calculated Rate-Determining Free Energy Barrier (kcal/mol) researchgate.netrsc.org |
| DMSO | 95 | 24.3 |
| THF | 58 | 25.6 |
| Acetone | 24 | 28.6 |
| Gas Phase (no solvent) | - | 44.7 |
| This interactive table summarizes the effect of different solvents on the yield and calculated energy barrier for the Cu(I)-catalyzed synthesis of indole-1-carboxamides. Data sourced from theoretical studies. researchgate.netrsc.org |
These findings underscore the importance of solvent selection in optimizing the synthesis of indole-1-carboxamides, with DMSO providing the lowest energy barrier and highest experimental yield in this specific catalytic system. researchgate.netrsc.org
Emerging Synthetic Methodologies (e.g., Photoredox Catalysis)
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.govacs.org While not yet reported for the direct synthesis of this compound, these methods offer promising future strategies.
Dual Photoredox/Nickel Catalysis: The combination of photoredox catalysis with transition metal catalysis, particularly nickel, has enabled challenging cross-coupling reactions. nih.govnih.govic.ac.uk This dual catalytic system can facilitate the formation of C-N bonds under mild conditions. nih.govnih.gov The photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) process, generating radical intermediates that then enter a nickel catalytic cycle to form the final product. nih.gov This approach could potentially be adapted for the N-carboxamidation of indoles.
Photoredox C-H Amidation: Direct C-H functionalization of indoles using photoredox catalysis represents a highly atom-economical approach. nih.govacs.orggithub.io Late-stage photoredox C-H amidation has been successfully applied to N-unprotected indoles to form N-(indol-2-yl)amides. nih.govacs.org Mechanistic studies suggest the reaction proceeds via an oxidative C-H functionalization pathway initiated by the excited photocatalyst. acs.org This strategy highlights the potential for developing novel, direct routes to indole carboxamide derivatives.
Carbamoyl Radical Addition: Photoredox-catalyzed methods have been developed to generate carbamoyl radicals from precursors like 4-carboxamido-Hantzsch esters. acsgcipr.org These radicals can then add to alkenes, demonstrating a novel way to form C-C bonds with a carboxamide moiety. acsgcipr.org This radical-based strategy could inspire new approaches to the synthesis of indole carboxamides.
Scale-Up Considerations and Mitigation Strategies for Synthesis
Translating a laboratory-scale synthesis to an industrial scale presents numerous challenges, including issues with heat transfer, mixing, reaction time, and safety. researchgate.net Traditional batch processing often requires costly re-optimization for large-scale production. researchgate.net
Modern approaches such as automated synthesis and continuous flow chemistry offer significant advantages for scaling up the production of indole derivatives. researchgate.netnih.govmdpi.com
Continuous Flow Chemistry: Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, leading to better reproducibility and potentially higher yields. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating risks associated with highly exothermic or temperature-sensitive reactions. researchgate.net Furthermore, flow systems can be easily scaled by extending the run time rather than increasing the reactor volume, which simplifies the process and enhances safety, particularly when handling hazardous reagents. researchgate.netmdpi.com The successful gram-scale synthesis of N,N-dimethyltryptamine (DMT) analogues using a continuous flow setup highlights the practical utility of this technology for related indole compounds. mdpi.com
Automated Synthesis: Automated platforms using technologies like acoustic droplet ejection (ADE) enable high-throughput screening of reaction conditions on a nanomole scale. researchgate.netnih.govacs.org This miniaturization accelerates the optimization process, reduces waste, and allows for a deeper exploration of the chemical space to identify the most efficient synthetic routes before committing to a larger scale. researchgate.netnih.gov The scalability of reactions optimized at the nano-scale to the preparative millimole scale has been demonstrated, proving the synthetic utility of this approach. nih.gov
Comprehensive Analysis of Chemical Transformations
The N-acyl group in this compound significantly influences the reactivity of the indole core compared to N-unprotected indoles.
Oxidation and Reduction Pathways
The indole nucleus and the N,N-dimethylcarboxamide group are both susceptible to oxidation and reduction under various conditions.
Oxidation: The oxidation of indoles is a common transformation that can lead to a variety of products. Electrochemical oxidation of 3-substituted indoles, for instance, is a well-established method for accessing 2-oxindoles. nih.govgithub.iowikipedia.org This process is believed to proceed through the generation of an intermediate that, upon reaction with the indole and subsequent hydrolysis, yields the oxindole (B195798). nih.gov While specific studies on this compound are limited, it is known that N-acyl protecting groups can influence the outcome of oxidative reactions. github.io Another potential oxidation pathway involves the N,N-dimethylamino moiety, which could undergo N-oxidation to form an N-oxide, analogous to the metabolism of N,N-dimethylaniline. byjus.com Furthermore, palladium-catalyzed direct dehydrogenative annulation (DDA) of indolecarboxamides with alkynes using air as the oxidant has been developed to produce carbolinones, demonstrating an oxidative cyclization pathway. researchgate.net
Reduction: The reduction of this compound can target either the indole ring or the carboxamide group.
Reduction of the Carboxamide Group: Tertiary amides can be reduced to the corresponding amines using strong reducing agents like Lithium Aluminium Hydride (LAH). ic.ac.ukbyjus.comelsevierpure.com This reaction would convert the N,N-dimethylcarboxamide group to an N,N-dimethylaminomethyl group, yielding N-(1H-indol-1-ylmethyl)-N,N-dimethylamine. The reduction of amides to amines is a standard transformation in organic synthesis. elsevierpure.com Alternatively, hydrosilane reduction catalyzed by iron carbonyls is another method for the reduction of tertiary carboxamides. acs.org
Reduction of the Indole Ring: The indole ring itself can be reduced to an indoline (B122111) (2,3-dihydroindole). Catalytic hydrogenation is a common method for this transformation. While the hydrogenation of N-protected indoles often proceeds smoothly, the reduction of N-unprotected indoles can be more challenging. nih.gov However, methods using heterogeneous catalysts like Pt/C in the presence of an acid activator in water have been developed for the efficient hydrogenation of unprotected indoles to indolines at room temperature. nih.gov The N-carboxamide group in the target molecule would likely remain intact under these specific catalytic hydrogenation conditions, which are generally not sufficient to reduce amides. The reduction of 3-acylindoles with LAH has also been studied, though this primarily affects the acyl group rather than the indole ring itself.
Substitution Reactions on the Indole Ring System
The N,N-dimethylcarboxamide group is electron-withdrawing, which modulates the typical electrophilic substitution pattern of the indole nucleus. While the indole ring is generally susceptible to electrophilic attack, primarily at the C3-position, the N-1 acyl group deactivates the ring towards traditional electrophilic aromatic substitution. However, this deactivation can be overcome under specific conditions, and the group plays a crucial role in directing substitution via metallation pathways.
Electrophilic substitution reactions, such as the formation of diindolylmethanes from indoles and aldehydes or ketones, are common for N-H indoles. nih.gov For N-1-carboxamide indoles, the most significant substitution pathway involves directed metallation. The amide carbonyl oxygen acts as a Lewis basic site, coordinating to organolithium reagents and directing deprotonation specifically to the C2-position. wikipedia.org This regioselective lithiation generates a potent nucleophile at C2, which can then react with a wide range of electrophiles to yield C2-substituted indole derivatives.
Furthermore, nucleophilic substitution at the N-1 position of the indole nucleus itself is a known transformation, particularly for 1-hydroxyindole (B3061041) derivatives which can react with various nucleophiles in the presence of acid. researchgate.net While the N-1 carboxamide is generally stable, its reactivity provides a basis for understanding the dynamics at the indole nitrogen.
Acylation and Hydrogenation Reactivity
The this compound molecule already possesses an acylated nitrogen. Further acylation, such as a Friedel-Crafts reaction, would likely target the electron-rich pyrrole (B145914) ring, though it is deactivated by the N-1 substituent. The most probable site for such a reaction would be the C3 position.
Hydrogenation of the indole nucleus in this compound can be achieved using various catalytic systems. Catalytic hydrogenation can reduce the C2-C3 double bond to afford the corresponding indoline derivative or, under more forcing conditions, lead to the saturation of the benzene (B151609) ring. The specific outcome depends on the choice of catalyst (e.g., Palladium, Platinum, Rhodium), solvent, and reaction conditions. For instance, in the synthesis of related indole derivatives, hydrogenation has been employed to reduce other functional groups on the molecule, such as a nitrile, using catalysts like NiCl₂·6H₂O with NaBH₄. nih.gov
Transition-Metal-Catalyzed C-H Functionalization and Annulation Reactions
The N,N-dimethylcarboxamide group is an effective directing group for transition-metal-catalyzed C-H functionalization, providing a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. Palladium catalysis is particularly prominent in this area. acs.org The amide group can chelate to the metal center, facilitating the activation of the adjacent C-H bond at the C2-position of the indole ring.
This strategy enables direct arylation, alkenylation, and alkynylation reactions at the C2-position, bypassing the need for pre-functionalized starting materials like haloindoles. acs.org For example, palladium-catalyzed C4-arylation has been achieved on 3-substituted indoles using a weak chelation assistance strategy. acs.org While the directing group in that study was at C3, the principle of chelation-assisted C-H activation is directly applicable to the N-1 carboxamide for C2-functionalization.
Following C-H functionalization, annulation reactions can be performed to construct fused ring systems. These reactions often involve a sequence of C-H activation followed by an intramolecular cyclization. Cross-coupling reactions, such as the Heck reaction, allow for the creation of a sigma bond between two sp²-hybridized carbon atoms, providing a pathway to more complex, fused heterocyclic structures. mdpi.com
Table 1: Examples of Transition-Metal-Catalyzed Reactions on Indole Systems
| Reaction Type | Catalyst/Reagents | Position Functionalized | Description | Reference |
|---|---|---|---|---|
| C4-Arylation | Pd(OAc)₂, AgOAc, HFIP, TFA | C4 | Directed C-H arylation of C3-substituted indoles with iodoarenes. | acs.org |
| Heck Reaction | PdCl₂(PPh₃)₂, CuI, Et₃N | C3 | Coupling of 3-iodo-indole derivatives with alkenes. | mdpi.com |
Mechanistic Investigations of Key Reactions
The mechanisms of reactions involving this compound are a subject of detailed study. Two key reaction types are particularly noteworthy: copper-catalyzed N-carboxamidation and directed ortho-metalation.
Theoretical calculations have elucidated the mechanism of Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides. rsc.org The study revealed that the Cu(I) catalyst activates the N1–C1 double bond of the isocyanate. Solvents such as DMSO, THF, and acetone play a crucial role, not just as the reaction medium, but as active participants. They act as hydrogen-bond acceptors to facilitate the intermolecular addition and as proton-transfer shuttles to assist in the final H+ shift. The electron-donating ability of the solvent was found to be a critical factor, with DMSO providing the highest catalytic activity. rsc.org
The mechanism of Directed ortho-Metalation (DoM) is also well-understood. wikipedia.orgacs.org The process begins with the coordination of an organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the N-1 carboxamide group. This coordination brings the strong base into proximity with the C2-proton of the indole ring, leading to regioselective deprotonation and the formation of a C2-lithiated indole species. This intermediate is then quenched with an electrophile to afford the C2-substituted product. wikipedia.org
Derivatization Strategies and Analogue Synthesis for Academic Exploration
The this compound core is a versatile platform for the synthesis of diverse analogues for academic research, leveraging functionalization at both the indole ring and the carboxamide moiety.
Strategies for Functionalization at Indole and Carboxamide Positions
Functionalization of the indole nucleus is readily achieved through the methods described previously, primarily via directed metalation at C2 or through transition-metal-catalyzed C-H activation. nih.govmdpi.com Halogenation at various positions of the indole ring can also provide a handle for subsequent cross-coupling reactions. nih.gov Furthermore, N-alkylation or N-benzylation at the indole nitrogen of related compounds, such as indole-3-carbaldehyde, demonstrates that the N1-position is a key site for introducing structural diversity, although in the target compound this position is already substituted. mdpi.com
The N,N-dimethylcarboxamide group itself can be a point of modification. While generally stable, it can be hydrolyzed under acidic or basic conditions to regenerate the N-H indole, which can then be re-functionalized with different groups. N-methylation of a related secondary amide on an indole core has been shown to restore biological potency in certain contexts, suggesting that modification of the amide substituents is a viable strategy for tuning molecular properties. acs.org
Table 2: Derivatization Approaches for Indole-Carboxamides
| Position | Strategy | Reagents/Reaction | Outcome | Reference |
|---|---|---|---|---|
| Indole C2 | Directed Metalation | 1. n-BuLi, 2. Electrophile (E+) | C2-Substituted Indole | wikipedia.org |
| Indole C3 | Halogenation | N-Chlorosuccinimide (NCS) | 3-Chloroindole Derivative | nih.gov |
| Indole C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Arylindole Derivative | nih.gov |
Exploration of Ortho-Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a cornerstone strategy for the selective functionalization of this compound. The N,N-dimethylcarboxamide group is a powerful directed metalation group (DMG) that selectively facilitates deprotonation at the C2 position upon treatment with a strong lithium base. wikipedia.orgacs.org This approach offers a reliable and highly regioselective route to C2-substituted indoles.
Once the C2-lithiated species is formed, it can be intercepted by a wide variety of electrophiles, as shown in the table below.
Table 3: C2-Functionalization via Directed ortho-Metalation
| Electrophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Acetone | Tertiary Alcohol | wikipedia.org |
| Alkyl Halides | Methyl Iodide | C2-Methylated Indole | wikipedia.org |
| Carbon Dioxide | CO₂ | C2-Carboxylic Acid | wikipedia.org |
Cross-coupling reactions provide another powerful avenue for derivatization, often starting from a halogenated indole intermediate. Palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Stille (coupling with organostannanes), and Heck (coupling with alkenes) are widely used to introduce complex carbon skeletons onto the indole ring system with high efficiency and functional group tolerance. mdpi.com These reactions are fundamental to modern medicinal and materials chemistry for building molecular complexity. mdpi.comnih.gov
Combinatorial Library Synthesis for Structure-Activity Relationship Studies
The generation of combinatorial libraries is a powerful strategy in medicinal chemistry for the systematic exploration of structure-activity relationships (SAR). This approach involves the parallel synthesis of a large number of structurally related compounds, allowing for the rapid identification of key structural motifs that influence biological activity. In the context of this compound and its analogs, combinatorial synthesis facilitates the fine-tuning of pharmacological properties by systematically modifying different positions of the indole scaffold.
The core principle behind the combinatorial synthesis of an indole-based library, including derivatives of this compound, is the use of a common scaffold which is then diversified with a variety of building blocks. This process is often carried out using solid-phase or solution-phase parallel synthesis techniques. For instance, a general approach could involve the synthesis of an indole-1-carbonyl chloride intermediate, which can then be reacted with a library of diverse amines to generate a wide array of N-substituted indole-1-carboxamides.
While specific high-throughput combinatorial synthesis data for this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related indole carboxamides. Research on substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators provides a clear example of how SAR is investigated through a library of analogs. nih.govdntb.gov.ua In such studies, modifications are typically introduced at various positions on the indole ring and the carboxamide moiety.
For example, structure-activity relationship studies on a series of 1H-indole-2-carboxamides revealed that potency at the CB1 receptor was enhanced by specific substitutions. nih.gov The presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring were found to be beneficial for activity. nih.gov Similarly, another study on 1H-indole-7-carboxamides highlighted the importance of the carboxamide group at the 7-position for selective alpha-1-adrenoceptor agonist activity. nih.gov
A hypothetical combinatorial library based on the this compound scaffold could be designed to explore the impact of substituents at various positions of the indole ring. The following table illustrates a potential library design for SAR studies.
Table 1: Hypothetical Combinatorial Library Design for SAR Studies of this compound Analogs
| Scaffold | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | R4 (Position 7) |
| This compound | -H | -H | -H | -H |
| -F | -Cl | -Br | -I | |
| -CH3 | -OCH3 | -NO2 | -CN | |
| -H | -F | -Cl | -Br | |
| -CH3 | -H | -OCH3 | -NO2 | |
| -F | -CH3 | -H | -CN |
The synthesis of such libraries allows for the generation of extensive data sets that correlate structural modifications with changes in biological activity. The findings from these studies are crucial for the development of lead compounds with optimized potency and selectivity. The general strategy for creating indole derivative libraries often involves multi-step, one-pot reaction sequences to efficiently generate a diverse set of compounds. nih.gov
The data generated from screening these combinatorial libraries are typically compiled into tables to visualize the structure-activity relationships. The following table is a representative example of how SAR data for a series of indole carboxamide analogs might be presented.
Table 2: Representative Structure-Activity Relationship Data for Indole Carboxamide Analogs
| Compound | Substitution (Position) | Biological Activity (IC50, nM) |
| 1 | H | >10000 |
| 2a | 5-Cl | 850 |
| 2b | 5-F | 920 |
| 3a | 3-CH3, 5-Cl | 150 |
| 3b | 3-C2H5, 5-Cl | 210 |
| 4 | 7-CONH2 | 50 (pA2) |
Note: The data in this table is illustrative and based on findings for related indole carboxamides, not this compound itself. The activity measure (IC50 or pA2) would be specific to the biological target being studied.
Such systematic studies are fundamental to the process of drug discovery and development, enabling the rational design of new therapeutic agents based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Studies of N,n Dimethyl 1h Indole 1 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While one doctoral thesis has alluded to the use of DFT calculations to support a proposed reaction mechanism involving N,N-Dimethyl-1H-indole-1-carboxamide, the detailed findings of these calculations, such as optimized geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps, have not been published in peer-reviewed literature. queensu.ca Such data is crucial for a deep understanding of the molecule's reactivity and electronic character.
For related indole (B1671886) derivatives, DFT studies are more common. For instance, investigations on 1H-indole-3-carbaldehyde have utilized DFT to analyze its molecular structure, vibrational frequencies, and electronic properties, providing a framework for how this compound could be similarly studied.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Identification of Key Interacting Residues in Target Binding Sites
Within the context of the PAFR-ABT-491 complex, the broader ligand engages with various residues in the receptor's binding pocket. rcsb.org An analysis focused solely on the this compound portion of ABT-491 would be necessary to identify the specific amino acid residues that interact with this particular fragment. Such a targeted analysis has not been explicitly published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a view of their stability and conformational changes.
Assessment of Ligand-Protein Complex Stability and Dynamics
As with molecular docking, MD simulations have been performed on complexes involving larger ligands that contain the this compound scaffold. The study on the platelet-activating factor receptor, for instance, utilized MD simulations to understand the conformational changes of the receptor upon ligand binding. rcsb.org However, these simulations assess the stability and dynamics of the entire ligand-protein complex. A dedicated simulation of this compound itself within the same binding pocket would be required to isolate and understand its specific dynamic behavior and contribution to the stability of the complex, a study which is not currently available in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of 3D-QSAR Models (e.g., CoMFA)
A thorough review of published scientific literature did not yield any studies describing the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), specifically for this compound. Such studies typically require a dataset of structurally related compounds with measured biological activity against a specific target, which does not appear to be publicly available for a series centered around this compound.
In Silico Pharmacokinetic and Pharmacodynamic Predictions (excluding clinical)
In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. frontiersin.orgmdpi.comnih.govbigchem.eunih.gov
Despite the availability of numerous computational tools for these predictions, no specific in silico pharmacokinetic or pharmacodynamic data for this compound has been published in the scientific literature. Research in this area tends to focus on more complex derivatives that incorporate the this compound scaffold. For instance, the compound ABT-491, which contains this moiety, has been studied, but its properties cannot be extrapolated to the parent compound due to significant structural differences. nih.gov
Information found in patents and synthesis papers suggests that this compound is utilized as a chemical intermediate or a building block for the synthesis of more complex molecules. thieme-connect.dequeensu.cacore.ac.uk This role as a precursor, rather than a final bioactive agent, likely explains the lack of dedicated computational modeling and pharmacokinetic prediction studies.
Structure Activity Relationship Sar Studies of N,n Dimethyl 1h Indole 1 Carboxamide Analogues
Systemic Modification of the Indole (B1671886) Ring System
The indole nucleus, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, each capable of significantly altering the compound's interaction with biological targets. sigmaaldrich.comuni.luacs.org
Impact of Substituents at Pyrrole (B145914) and Benzene (B151609) Ring Positions on Activity
Research into indole-based compounds, particularly indole-2-carboxamides and indole-3-carboxamides, provides a framework for understanding the potential impact of substituents on the N,N-Dimethyl-1H-indole-1-carboxamide scaffold. Studies on various series of indole carboxamides have demonstrated that the type and position of substituents on both the pyrrole and benzene portions of the indole ring are pivotal for biological activity.
For instance, in a series of 1H-indole-2-carboxamides developed as allosteric modulators of the cannabinoid 1 (CB1) receptor, substitutions at the C3 and C5 positions were found to be significant. nih.gov The potency of these modulators was enhanced by the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position. nih.gov Specifically, a smaller group like a hydrogen or methyl at the C3 position is preferred over a larger ethyl group for CB1 inhibitory effect. nih.gov In another study on indole-2-carboxamides with antimycobacterial properties, substitutions at the 4- and 6-positions of the indole ring with groups like dimethyl were found to be optimal for activity against Mycobacterium tuberculosis. documentsdelivered.com
The electronic nature of these substituents is also critical. For antimycobacterial indole-2-carboxamides, bulky and electron-withdrawing groups at the para-position of a connected aniline (B41778) moiety, such as trifluoromethoxy, resulted in augmented activity against M. abscessus and M. tb. nih.gov This suggests that modifying the electronic landscape of the indole ring system can directly influence the potency and efficacy of the compounds.
| Compound Series | Substitution Position | Substituent | Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|---|
| 1H-Indole-2-carboxamides | C3 | H, Me vs. Ethyl | Smaller groups preferred, increased potency | CB1 Receptor Modulation | nih.gov |
| 1H-Indole-2-carboxamides | C5 | Cl, F | Enhanced potency | CB1 Receptor Modulation | nih.gov |
| N-(1-adamantyl)-indole-2-carboxamides | C4, C6 | Dimethyl | Optimal for activity | Antimycobacterial (M. tb) | documentsdelivered.com |
| Indole-2-carboxamides | C5 | Br vs. Cl | Bromine substitution led to a significant decrease in antiproliferative activity | Antiproliferative (Cancer Cell Lines) | nih.gov |
| Indolylarylsulfone carboxamides | C5 | Cl | Essential for anti-HIV-1 activity | Anti-HIV-1 |
Positional Sensitivity and Regioselectivity Effects on Biological Activity
The specific placement of substituents on the indole ring often dictates the biological activity, a concept known as positional sensitivity or regioselectivity. Optimal activity for 1H-indole-7-carboxamide analogues as alpha-1 adrenoceptor agonists was observed only when the carboxamide group was present at the C7-position. nih.govresearchgate.net Moving this group would likely diminish or alter the specific activity.
In the context of cannabinoid receptor ligands, substitutions can have varied effects depending on the position. While substitutions at the C5 position of the indole core with bromine, fluorine, or methyl were reported to be detrimental for binding and functional activity, substitutions at the C6 and C7 positions characterized synthetic cannabinoids with high human CB1 binding affinity. acs.org This highlights a distinct regioselective preference for substitution on the benzene ring portion of the indole for this particular target. Similarly, for indole-2-carboxamides acting as CB1 allosteric modulators, the presence of a halogen at C5 was a key feature, demonstrating the importance of this specific position. nih.gov The linker connecting the C3 position of the indole to a piperazine (B1678402) ring must include a carbonyl moiety and be short (one or two carbons) for optimal binding to the hA2A adenosine (B11128) receptor. nih.gov
Elucidation of Carboxamide Moiety Contributions
The carboxamide group is a cornerstone of the molecular architecture, playing a fundamental role in forming interactions with biological targets and modulating the electronic properties of the indole ring. nih.govnih.gov
Role of N,N-Dimethyl Substitution in Modulating Biological Activity
The N,N-dimethyl substitution on the carboxamide moiety is a critical feature. In the specific case of this compound, the carboxamide is attached to the indole nitrogen (N-1). This placement has profound electronic consequences. For many indole-based compounds, an unsubstituted indole nitrogen (N-H) is crucial for activity, as it can act as a hydrogen bond donor. researchgate.net Studies on 1H-indole-7-carboxamides as alpha-1 adrenoceptor agonists found that optimal activity was achieved when the indole nitrogen was unsubstituted. nih.govresearchgate.net Similarly, for certain antimycobacterial indole-2-carboxamides, an unsubstituted indole N-H was essential for potency.
However, substitution at N-1 is tolerated or even beneficial in other contexts. For example, N-benzyl substitution was well-tolerated in a series of compounds designed for AMPK activation. nih.gov The N,N-dimethylcarboxamide group at the N-1 position acts as a strong electron-withdrawing group, significantly decreasing the electron density of the indole ring system. This modification removes the hydrogen-bond donating capability of the indole N-H and introduces a sterically demanding, non-planar substituent. These changes fundamentally alter the way the molecule can interact with a receptor binding pocket, potentially leading to a completely different pharmacological profile compared to N-H indole carboxamides or those with the carboxamide at other positions. For instance, while many indole derivatives target cannabinoid receptors, the specific this compound structure may engage different targets due to these altered electronic and steric properties.
Effects of Amide Linker Variations on Biological Interactions
The integrity of the amide linker itself is often vital for biological interactions. The presence of the carboxamide moiety in indole derivatives can facilitate hydrogen bonds with various enzymes and proteins, which is often key to their inhibitory activity. nih.govnih.gov
Variations or replacements of this linker have been shown to have significant consequences:
Removal of the Carboxamide: In the 1H-indole-7-carboxamide series, complete removal of the carboxamide group led to a decrease in alpha-1 adrenoceptor activity and, critically, a loss of receptor selectivity. nih.govresearchgate.net
Replacement of the Carboxamide: Replacing the C7-carboxamide with a methanesulfonamide (B31651) group resulted in decreased activity, although it did retain alpha-1 adrenoceptor selectivity. nih.govresearchgate.net This indicates that while the linker's role as a hydrogen bond acceptor/donor can be partially mimicked, the specific stereoelectronic properties of the carboxamide are important for optimal potency.
Amide to Amine Conversion: In a series of potent mycobactericidal indole-2-carboxamides, converting the carboxamide linker to a protonatable amine (indolylmethylamine) led to lower activity compared to the parent carboxamide but offered a significant advantage in improved water solubility. nih.gov This demonstrates a trade-off between potency and physicochemical properties that can be modulated by altering the linker.
Linker Elongation: Introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was found to be unfavorable for the anti-TB activity of certain indole-2-carboxamides. documentsdelivered.com This suggests that the distance and orientation between the indole scaffold and peripheral groups are tightly controlled for optimal interaction with the biological target. documentsdelivered.com
| Compound Series | Linker Variation | Effect on Activity/Properties | Target/Assay | Reference |
|---|---|---|---|---|
| 1H-Indole-7-carboxamides | Removal of carboxamide | Decreased activity and loss of selectivity | Alpha-1 Adrenoceptor | nih.govresearchgate.net |
| 1H-Indole-7-carboxamides | Replacement with methanesulfonamide | Decreased activity, retained selectivity | Alpha-1 Adrenoceptor | nih.govresearchgate.net |
| Indole-2-carboxamides | Conversion to protonatable amine | Lower activity, improved water solubility | Antimycobacterial | nih.gov |
| Indole-2-carboxamides | Insertion of a methylene (B1212753) spacer | Detrimental to activity | Antimycobacterial (MmpL3) | documentsdelivered.com |
Influence of Peripheral Substituents on Biological Activity Profiles
While the core indole carboxamide structure is essential, peripheral substituents attached to this scaffold play a crucial role in fine-tuning the biological activity profile. These substituents can influence potency, selectivity, and pharmacokinetic properties.
In studies of 1H-indole-2-carboxamide analogues as CB1 receptor allosteric modulators, modifications to a phenethyl group attached to the amide nitrogen were explored. nih.gov An electron-donating group, such as a diethylamino group, at the 4-position of the phenyl ring was found to enhance the modulatory potency at the CB1 receptor. nih.gov The replacement of a piperidine (B6355638) ring with an N,N-diethylamine group doubled the potency in one instance. biosynth.com This highlights the importance of peripheral basic amine groups for interacting with the target receptor.
In the development of antimycobacterial agents, the nature of the lipophilic group attached to the amide is critical. A study of indole-2-carboxamides showed that N-rimantadine derivatives exhibited potent activity, underscoring that incorporating large, cycloaliphatic motifs is well-tolerated and can enhance potency. documentsdelivered.com However, simply increasing lipophilicity does not always correlate with increased activity; the specific shape and steric requirements of the binding site are paramount. documentsdelivered.com For example, stretching the linker between the indole scaffold and an adamantane (B196018) moiety by just one atom was detrimental to anti-TB activity, suggesting strict steric constraints within the target protein, MmpL3. documentsdelivered.com
Steric and Electronic Effects of Functional Groups on Target Affinity
No publically available research data exists for this topic.
Exploration of Lipophilicity Contributions to Biological Activity
No publically available research data exists for this topic.
Mechanistic Insights into Biological Interactions of N,n Dimethyl 1h Indole 1 Carboxamide and Indole Carboxamide Derivatives in Vitro, Non Human
Enzyme Inhibition and Activation Mechanisms
Indole (B1671886) carboxamide derivatives have been identified as modulators of several key enzymes. The mechanisms of this modulation range from competitive inhibition at the active site to pH-dependent activation, highlighting the versatility of the indole core structure in interacting with diverse enzymatic targets.
Kinetic Analysis of Enzyme Modulation
Kinetic studies are crucial for understanding how a compound affects an enzyme's catalytic activity. For indole carboxamide derivatives, kinetic analyses have often revealed a competitive mode of inhibition. Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the enzyme as the natural substrate, thereby preventing the substrate from binding.
A notable example is the inhibition of Monoamine Oxidase B (MAO-B), where a potent indole-based derivative was found to exhibit a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM. Similarly, novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been shown to inhibit α-glucosidase through a competitive mechanism. This type of inhibition is reversible and can be overcome by increasing the substrate concentration.
In contrast, the interaction of some indole derivatives with hyaluronidase (B3051955) shows a more complex, pH-dependent modulation. While indole carboxamides inhibit the enzyme at neutral pH, some related indole acetamides can activate the enzyme at an acidic pH of 3.5. nih.govscite.ai This activation is proposed to result from the protonated compound binding to the substrate, hyaluronic acid, leading to a structural change that provides easier enzymatic access. nih.govscite.ai
Specific Enzyme Targets: Hyaluronidase, Heme Oxygenase, α-Glucosidase, Monoamine Oxidase B, Bruton's Tyrosine Kinase (BTK)
Hyaluronidase: Several indole carboxamide derivatives have been shown to inhibit bovine testes hyaluronidase. This inhibition is observed at a neutral pH of 7.0. nih.govscite.ai For instance, N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide was identified as the most active inhibitor in one study, with a half-maximal inhibitory concentration (IC50) of 46 μM. nih.govscite.ai The inhibitory effect of these compounds was found to be completely nullified when the pH was lowered. nih.govscite.ai
Heme Oxygenase (HO): Heme oxygenase is a critical enzyme in heme catabolism, with two main isoforms, the inducible HO-1 and the constitutive HO-2. patsnap.com Inhibitors of this enzyme block the breakdown of heme, thereby modulating the levels of its byproducts: biliverdin, carbon monoxide, and iron. patsnap.com While HO inhibitors are an active area of research for their therapeutic potential in conditions like inflammatory diseases, specific studies focusing on N,N-Dimethyl-1H-indole-1-carboxamide or its close derivatives as HO inhibitors are not prominent in the reviewed literature. However, other heterocyclic compounds, such as imidazole-based derivatives, have been investigated as HO-1 inhibitors, showing moderate potency. mdpi.com
α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. A novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior inhibitory activity against yeast α-glucosidase compared to the standard drug, acarbose. The most potent compound in this series exhibited an IC50 value of 26.8 ± 0.5 μM.
Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of neurotransmitters like dopamine, making it a target for neurodegenerative diseases. A study on N-substituted indole-based analogues identified N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a highly potent and selective inhibitor of human MAO-B, with an IC50 value of 0.78 μM and a selectivity index greater than 120 over MAO-A.
Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase crucial for B-cell development and signaling, making it a significant target in oncology and autoimmune diseases. google.com Various indole-based scaffolds, including indole-carboxamides, have been developed as BTK inhibitors. Some of these are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the BTK kinase domain. However, novel inhibitors like KS151, an indole derivative, have been developed to inhibit BTK activity without binding to Cys481, which is important for overcoming drug resistance due to mutations at this site.
| Enzyme Target | Derivative Class/Compound | Inhibitory Concentration (IC50) | Notes | Source |
|---|---|---|---|---|
| Hyaluronidase | N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide | 46 μM | Inhibition observed at pH 7.0. | nih.govscite.ai |
| α-Glucosidase | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivative (5k) | 26.8 ± 0.5 μM | Competitive inhibition mechanism. | |
| Monoamine Oxidase B (MAO-B) | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 μM | Selective and competitive inhibition. | |
| Bruton's Tyrosine Kinase (BTK) | KS151 | Inhibited 49.8% of kinase activity at 1 μM | Non-covalent inhibitor. |
Allosteric and Orthosteric Binding Mechanisms at Enzyme Active Sites
The interaction of inhibitors with enzymes can occur at two principal types of sites: orthosteric and allosteric. Orthosteric binding involves the inhibitor competing directly with the endogenous substrate for the enzyme's active site. nih.gov This is the mechanism observed for the indole carboxamide derivatives that act as competitive inhibitors of MAO-B and α-glucosidase.
Allosteric binding, on the other hand, involves the inhibitor binding to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that alters the active site's shape or accessibility, thereby modulating the enzyme's activity. While much of the allosteric research on indole carboxamides has focused on receptors, there is evidence of this mechanism in enzyme inhibition as well. For example, a series of N-arylsulfonyl-indole-2-carboxamide derivatives were identified as potent inhibitors of fructose-1,6-bisphosphatase (FBPase) by binding to the allosteric site of the enzyme.
Receptor Binding and Signaling Pathway Modulation
Indole carboxamide derivatives, particularly indole-2-carboxamides, are well-documented as allosteric modulators of the cannabinoid CB1 receptor. Their interaction does not typically involve direct competition with endogenous ligands at the primary binding (orthosteric) site but rather binding to a separate, allosteric site to fine-tune receptor function.
Ligand-Receptor Binding Kinetics and Thermodynamics
The binding of indole-2-carboxamide allosteric modulators to the CB1 receptor has been characterized by determining their equilibrium dissociation constant (KB) and cooperativity factor (α). The KB value represents the affinity of the allosteric modulator for its binding site on the receptor, with lower values indicating higher affinity. nih.gov The α value quantifies the degree of cooperativity between the allosteric modulator and an orthosteric ligand. An α value greater than 1 indicates positive cooperativity (the modulator enhances orthosteric ligand binding), while an α value less than 1 signifies negative cooperativity (the modulator reduces orthosteric ligand binding). nih.gov
For example, the prototypical CB1 allosteric modulator, ORG27569, enhances the binding of the agonist CP55,940. nih.gov Through chemical optimization, derivatives with significantly improved parameters have been developed. A robust modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was found to have a KB of 167.3 nM and a high positive cooperativity factor (α) of 16.55. nih.govresearchgate.net
Thermodynamic studies of ligand binding to cannabinoid receptors reveal that agonist binding is typically an entropy-driven process, whereas antagonist binding is driven by both enthalpy and entropy. nih.gov This suggests different molecular forces govern the binding of these two classes of ligands. nih.gov These principles likely extend to the binding of allosteric modulators, where the binding event and the subsequent conformational changes are governed by a complex interplay of thermodynamic forces.
| Compound | Equilibrium Dissociation Constant (KB, nM) | Binding Cooperativity Factor (α) | Source |
|---|---|---|---|
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | 167.3 | 16.55 | nih.govresearchgate.net |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | 259.3 | 24.5 | |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | 89.1 | ~1 |
Allosteric Modulation of Receptors (e.g., Cannabinoid CB1 Receptor)
The allosteric modulation of the CB1 receptor by indole-2-carboxamides is a prime example of this regulatory mechanism. These compounds bind to a topographically distinct site from the orthosteric pocket where endogenous cannabinoids like anandamide (B1667382) bind. This interaction can either enhance (positive allosteric modulation, PAM) or diminish (negative allosteric modulation, NAM) the effects of the orthosteric ligand.
The prototypical modulator ORG27569 and its analogues are known as "biased allosteric modulators." While they demonstrate positive cooperativity for agonist binding (a PAM-like effect), they simultaneously act as negative modulators of agonist-induced G-protein coupling (a NAM-like effect). This means they can increase the binding of an agonist but inhibit its ability to initiate a specific signaling cascade.
Structure-activity relationship (SAR) studies have revealed key structural features for this allosteric activity. These include:
An electron-withdrawing group at the C5 position of the indole ring.
A linear alkyl group of a specific length at the C3 position.
The critical role of the carboxamide functionality at the C2 position.
The length of the linker between the amide and an attached phenyl ring.
This ability of indole carboxamide derivatives to selectively modulate receptor signaling pathways, a phenomenon known as "biased signaling," offers a sophisticated approach to drug design, allowing for the fine-tuning of receptor function to achieve a desired therapeutic effect while potentially avoiding others.
Impact on Receptor Desensitization and Internalization Processes
The process of receptor desensitization, a decrease in receptor response to a stimulus, and internalization, the removal of receptors from the cell surface, are crucial for modulating cellular signaling. While no studies were identified for this compound, research on other indole derivatives provides some insights into these mechanisms.
For example, studies on certain indole-2-carboxamides have explored their ability to act as agonists for the Transient Receptor Potential Vanilloid Type 1 (TRPV1) ion channel, which includes evaluating their desensitization properties. nih.gov In a different context, the allosteric modulator ZCZ011, an indole derivative, was found to induce concentration-dependent internalization of the Cannabinoid Receptor Type 1 (CB1) with greater efficacy than the orthosteric agonist THC. mdpi.com This suggests that the indole scaffold can be a key structural feature for molecules that influence receptor regulation processes. mdpi.com
Investigation of Cross-Reactivity and Selectivity Profiles
The selectivity of a compound for its intended target over other biological molecules is a critical factor in drug discovery. Research on various indole carboxamide derivatives highlights diverse selectivity profiles.
Certain N-benzyl indoleamides have demonstrated selective cytotoxicity towards tumor cells compared to non-neoplastic cells. nih.gov Other indole-2-carboxamide series have been developed as multi-target agents, showing inhibitory activity against several kinases like EGFR, BRAFV600E, and VEGFR-2. smolecule.com The selectivity can be finely tuned; for instance, some derivatives show a preference for mutant forms of EGFR over the wild-type. smolecule.com
In the realm of infectious diseases, 1H-indole-2-carboxamides have been identified with good selectivity against intracellular Trypanosoma cruzi amastigotes relative to the host cells. nih.gov Furthermore, substituted indole-5-carboxamides and indole-6-carboxamides have been characterized as potent and selective antagonists of peptidoleukotriene receptors. acs.org Another class of 1H-indole-3-propionamides has yielded inhibitors with high selectivity for the Nav1.7 sodium channel. acs.org
These examples underscore the versatility of the indole carboxamide scaffold in achieving specific biological activities, although no cross-reactivity or selectivity data is currently available for this compound.
Interactions with Other Biological Macromolecules
The interaction of small molecules with macromolecules like proteins and DNA is fundamental to their mechanism of action. While specific binding data for this compound is absent from the literature, extensive research exists for other indole carboxamide derivatives.
Protein Binding: Indole-2-carboxamides have been widely studied as allosteric modulators of the Cannabinoid Receptor 1 (CB1). For these compounds, key structural features significantly influence the binding affinity (KB) to the allosteric site. For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified with a KB of 89.1 nM for the CB1 receptor. smolecule.com
In cancer research, indole-2-carboxamide derivatives have been designed to bind to the ATP-binding site of protein kinases. Molecular docking studies have elucidated the binding modes of these compounds within the active sites of EGFR, BRAFV600E, and VEGFR-2, often involving hydrogen bonds and pi-stacking interactions with key amino acid residues. smolecule.com For example, one derivative demonstrated potent inhibitory activity against EGFR with an IC50 value of 71 nM. smolecule.com
Nucleic Acid Binding: Molecular docking studies have been employed to investigate the binding of dipeptide derivatives containing indole-3-carboxylic acid to DNA gyrase. These studies revealed that the indole moiety can engage in π–π stacking interactions with DNA nucleotides, such as adenine, while other parts of the molecule form hydrogen bonds with the protein's amino acid residues. nih.gov Similarly, indole-2-carboxylic acid derivatives have been shown to bind to the active site of HIV-1 integrase, with the indole core and a carboxyl group chelating essential Mg2+ ions.
The table below summarizes binding affinity data for various indole carboxamide derivatives with their respective protein targets.
| Compound Class | Target Protein | Binding Affinity / Inhibition |
| Indole-2-carboxamide Derivative (12f) | Cannabinoid Receptor 1 (CB1) | KB = 89.1 nM |
| Indole-2-carboxamide Derivative (Va) | Epidermal Growth Factor Receptor (EGFR) | IC50 = 71 nM |
| Indole-2-carboxamide Derivative (Va) | BRAFV600E | IC50 = 67 nM |
| Indole-2-carboxylic Acid Derivative (20a) | HIV-1 Integrase | IC50 = 0.13 µM |
Applications of N,n Dimethyl 1h Indole 1 Carboxamide in Chemical Biology Research Excluding Clinical Human Trials
Utility as a Versatile Chemical Building Block in Organic Synthesis
The indole-1-carboxamide framework serves as a valuable precursor and building block in the field of organic synthesis, enabling the construction of more elaborate molecular structures.
The synthesis of indole-1-carboxamides has been an area of significant interest, as these compounds can serve as foundational elements for creating more complex heterocyclic systems. A notable method involves the gold-catalyzed intramolecular hydroamination of terminal alkynes. rsc.org Researchers have developed a green chemistry approach using a [Au(PPh₃)]Cl/Ag₂CO₃ catalyst system in water under microwave irradiation to efficiently synthesize indole-1-carboxamides from N'-substituted N-(2-alkynylphenyl)ureas. rsc.org This reaction proceeds via a 5-endo-dig cyclization and is tolerant of a wide range of functional groups on the urea (B33335) nitrogen, including aryl, alkyl, and heterocyclic moieties. rsc.org The ability to rapidly and efficiently generate the indole-1-carboxamide core makes it an accessible building block for further synthetic transformations, providing a gateway to novel and complex indole-based heterocycles. While often the target of synthesis, its stable structure allows for subsequent reactions at other positions of the indole (B1671886) ring, making it a useful intermediate in multi-step synthetic pathways.
Development as Biological Probes
The indole carboxamide scaffold has been adapted for use as a biological probe to investigate molecular interactions and identify target binding sites, a critical aspect of chemical biology and drug discovery.
To elucidate the binding sites of pharmacologically active molecules, researchers design and synthesize analogues bearing photoactivatable functionalities. These functionalities can form a covalent bond with the biological target upon photo-irradiation, allowing for subsequent identification and characterization.
Based on the indole-2-carboxamide scaffold of ORG27569, a known allosteric modulator of the cannabinoid CB1 receptor, a series of novel biological probes have been created. nih.gov These analogues incorporate various photoactivatable groups such as benzophenone (B1666685), phenyl azide, aliphatic azide, and phenyltrifluoromethyldiazrine. nih.gov The design strategy involved incorporating these photophores into the core structure of the parent compounds. nih.gov For instance, the phenyl ring of some parent compounds was used as part of the benzophenone structure. nih.gov These photo-labeled analogues are instrumental in mapping the allosteric binding domain of the CB1 receptor, demonstrating how the indole carboxamide structure can be systematically modified to create powerful tools for target identification and validation. nih.gov
Research on Diverse Biological Activities (in vitro, non-human)
Derivatives of the indole carboxamide core have been the subject of extensive research to evaluate their potential biological activities in non-human, in vitro settings. These studies have unveiled promising antimicrobial and anticancer properties.
Various series of indole carboxamide derivatives have been synthesized and screened for their ability to inhibit the growth of pathogenic microbes. These studies often compare different isomers and substitution patterns to establish structure-activity relationships (SAR).
In vitro screening using the disc diffusion method has been employed to test indole carboxamide derivatives against a panel of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.govresearchgate.net Results from these studies indicate that the antimicrobial activity is highly dependent on the specific structure of the compound. For example, some indole carboxamide derivatives showed activity comparable to the standard antibiotic ampicillin (B1664943) against S. aureus. nih.gov It was also observed that indole-3-carboxamides substituted with benzyl (B1604629) groups displayed better inhibition of B. subtilis than their corresponding indole-2-carboxamide counterparts. nih.gov
The antifungal activity of carboxamide derivatives was generally found to be higher than that of related propanamide derivatives. nih.govresearchgate.net Specifically, N-unsubstituted indole-2-carboxamides with a halogen-substituted aniline (B41778) side chain demonstrated notable activity against C. albicans. researchgate.net Minimum Inhibitory Concentration (MIC) values determined by the tube dilution technique for some derivatives were found to be 20- to 100-fold lower (i.e., more potent) than the standard drugs ciprofloxacin (B1669076) and ampicillin against several bacterial strains. nih.govresearchgate.net
Table 1: Summary of In Vitro Antimicrobial Activity of Indole Carboxamide Derivatives
| Microbial Strain | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Indole Carboxamides | Active, comparable to ampicillin | nih.gov |
| Bacillus subtilis | 3-substituted Indole Carboxamides | More active than 2-substituted congeners | nih.gov |
| Escherichia coli | Indole Carboxamides | Varied activity, no clear structure-activity correlation | nih.gov |
| Candida albicans | Indole Carboxamides | Generally higher activity than propanamide derivatives | nih.govresearchgate.net |
| Various Bacteria | Indole Derivatives | MIC values 20-100 fold lower than ciprofloxacin/ampicillin | nih.govresearchgate.net |
The indole carboxamide scaffold is a prominent feature in compounds designed as potential anticancer agents due to its ability to interact with various biological targets implicated in tumor progression. nih.gov
A study focusing on N-substituted 1H-indole-2-carboxamides evaluated their antiproliferative activity against several cancer cell lines using the MTT assay. nih.gov The cell lines tested included MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer), with normal human dermal fibroblasts used as a non-cancerous control to assess selectivity. nih.gov Several compounds demonstrated significant and selective cytotoxicity against the cancer cells. nih.gov To understand the mechanism of action, computational molecular docking studies were performed against key cancer-related targets such as topoisomerase–DNA, PI3Kα, and EGFR, which revealed favorable binding interactions. nih.gov
Another area of research has focused on indole-2-carboxamides as inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a transporter essential for building the mycobacterial cell envelope. nih.govnih.gov While initially aimed at tuberculosis, the principle of targeting essential cellular machinery is relevant to anticancer research. These studies identified potent derivatives with high selectivity towards the microbial target over mammalian cells. nih.gov
Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected N-Substituted 1H-Indole-2-carboxamide Derivatives
| Compound | K-562 (Leukemia) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
|---|---|---|---|---|
| Compound 4 | 0.61 µM | - | - | nih.gov |
| Compound 10 | - | 1.01 µM | - | nih.gov |
| Compound 12 | 0.33 µM | - | - | nih.gov |
| Compound 14 | 0.61 µM | - | - | nih.gov |
Exploration of Anti-inflammatory and Antioxidant Effects
A thorough review of scientific literature reveals a notable absence of studies specifically investigating the anti-inflammatory or antioxidant properties of N,N-Dimethyl-1H-indole-1-carboxamide. While the broader class of indole derivatives has been a subject of interest for such activities, with various studies exploring the effects of different substitution patterns on the indole ring, research dedicated to the N,N-dimethyl-1-carboxamide variant is not publicly available.
General research into indole-containing compounds has suggested that the indole nucleus can act as a scavenger of reactive oxygen species, and certain derivatives have demonstrated potent anti-inflammatory effects by modulating inflammatory pathways. nih.govchemrxiv.orgchemrxiv.orgmdpi.com However, the specific contributions of the N,N-dimethyl-1-carboxamide functional group to these potential activities remain uncharacterized. The electronic and steric properties of this particular substitution would likely influence the molecule's ability to donate electrons or interact with the active sites of enzymes involved in inflammation and oxidative stress. Without dedicated experimental data, any discussion on the anti-inflammatory and antioxidant potential of this compound would be purely speculative. Therefore, it is concluded that this specific compound has not been a focus of research in these areas.
Antiviral and Antiparasitic Activity Investigations
In contrast to the lack of data on its anti-inflammatory and antioxidant effects, the potential of indole carboxamides in the realm of antiparasitic research has been explored, providing some context for this compound.
Antiparasitic Activity (anti-Trypanosoma cruzi)
A significant study focused on the discovery and optimization of 1H-indole-2-carboxamides as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.govacs.org This research involved the screening and synthesis of a large library of indole derivatives to identify potent and selective compounds. acs.orgnus.edu.sg Within this comprehensive investigation, the structural isomers of the lead compounds were also synthesized and evaluated to understand the structure-activity relationship (SAR).
Notably, the study explored the impact of the position of the carboxamide group on the indole ring. While the primary focus was on indole-2-carboxamides, regioisomers with the substituent at the 1-position, such as this compound, were also considered. The research indicated that moving the substituents from the 2-position to the 1-position resulted in a reduction in anti-trypanosomal potency. acs.org This suggests that the spatial arrangement of the carboxamide group is critical for the compound's interaction with its parasitic target.
One of the lead compounds in the study, a 1H-indole-2-carboxamide derivative, demonstrated a significant reduction in parasitemia in both acute and chronic mouse models of Chagas disease. acs.org However, the optimization campaign was ultimately halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action. acs.orgnih.govacs.org
The table below summarizes the findings related to the positional isomers from the aforementioned study.
| Compound Class | General Structure | Observation on Anti-Trypanosoma cruzi Activity | Reference |
| Indole-2-carboxamides | Indole ring with carboxamide at position 2 | Showed initial promise with some compounds exhibiting potent activity. | acs.orgnih.gov |
| Indole-1-carboxamides | Indole ring with carboxamide at position 1 | Investigated as regioisomers; showed reduced potency compared to the 2-carboxamide (B11827560) counterparts. | acs.org |
Antiviral and Antimalarial Activity
There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound for antiviral (including anti-HIV) or antimalarial activity. While other indole derivatives have been investigated for these purposes, the data is not directly applicable to the compound . nih.govnih.gov
Future Directions and Research Perspectives for N,n Dimethyl 1h Indole 1 Carboxamide
Advancements in Synthetic Methodologies for Enhanced Accessibility and Sustainability
The accessibility of N,N-Dimethyl-1H-indole-1-carboxamide is fundamental to enabling comprehensive biological evaluation. Future research is expected to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Current methodologies often rely on multi-step procedures that may involve harsh reagents or produce significant waste.
Key areas for advancement include:
Green Chemistry Approaches: Inspired by methodologies developed for other indole (B1671886) carboxamides, future syntheses could employ greener principles. For instance, a gold-catalyzed 5-endo-dig cyclization in water under microwave irradiation has been successfully used for other N'-substituted indole-1-carboxamides, offering a rapid and eco-friendly route. rsc.org Adopting similar catalyst systems and aqueous media for the synthesis of this compound could significantly improve its sustainability profile.
One-Pot Reactions and Multicomponent Reactions (MCRs): The development of one-pot or MCR strategies would streamline the synthesis, reducing the number of isolation and purification steps, thereby saving time, resources, and minimizing waste. An innovative two-step synthesis involving an Ugi four-component reaction followed by an acid-catalyzed cyclization has been reported for indole-2-carboxamide derivatives, highlighting a sustainable, metal-free approach conducted under mild conditions. rug.nl Adapting such MCRs could provide a modular and efficient pathway to this compound and its analogues.
Catalytic C-H Functionalization: Direct functionalization of the indole core is a powerful tool in modern organic synthesis. researchgate.net Exploring transition-metal catalyzed or metal-free C-H activation strategies could offer novel and more direct routes to the indole-1-carboxamide scaffold, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.net
These advancements would not only make this compound more readily available for research but also align its production with the growing demand for sustainable chemical manufacturing.
Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Elucidation
Understanding how this compound interacts with biological systems at a molecular level is crucial for its development. A synergistic approach, combining computational modeling with experimental validation, will be essential for elucidating its mechanism of action.
Molecular Docking and Simulation: In the absence of known targets, computational techniques can be employed to screen this compound against libraries of protein structures. This can generate hypotheses about potential biological targets. For related N-substituted indole inhibitors of the Mcl-1 protein, molecular modeling was used to predict binding modes, identifying key interactions with protein hot-spots. nih.gov A similar in silico approach could map the potential interactome of this compound.
Spectroscopic and Biophysical Techniques: Once potential targets are identified, experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can be used to validate the computational predictions. These methods provide high-resolution information on the binding mode and kinetics of the compound-target interaction, offering a detailed mechanistic picture.
Quantitative Structure-Activity Relationship (QSAR): As analogues are synthesized, QSAR studies can be developed to build predictive models that correlate structural features with biological activity. This iterative process of computational prediction and experimental testing accelerates the optimization cycle.
By integrating these advanced methods, researchers can move beyond simple phenotypic screening to a more profound, mechanism-based understanding of the biological effects of this compound.
Rational Design of Next-Generation Analogues with Tuned Biological Profiles
Building on a mechanistic understanding, the rational design of new analogues is a critical step toward developing compounds with improved potency, selectivity, and pharmacokinetic properties. The indole scaffold is highly amenable to modification, and lessons learned from other indole carboxamides can guide the structural alterations of this compound.
Systematic modifications to the core structure can be explored:
Indole Ring Substitution: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole ring can significantly impact biological activity and metabolic stability. For example, studies on 1H-indole-2-carboxamides as anti-trypanosomal agents showed that substitutions on the indole ring were well-tolerated and could modulate activity. acs.org
Carboxamide Moiety Modification: The N,N-dimethyl group can be replaced with other alkyl or aryl groups, or incorporated into a cyclic system (e.g., morpholine, piperidine) to explore the steric and electronic requirements of the binding pocket. In studies of Mcl-1 inhibitors, modifications to the carboxamide portion were part of the structure-activity relationship analysis. nih.gov Methylating the amide nitrogen in a series of indole-2-carboxamides was found to produce equipotent compounds. nih.gov
Scaffold Hopping: Replacing the indole core with other heterocyclic systems (bioisosteres) while retaining the key pharmacophoric features could lead to novel chemical entities with entirely different intellectual property landscapes and potentially improved properties. acs.org
The following tables summarize structure-activity relationship (SAR) data from related indole carboxamide series, providing a blueprint for the potential rational design of this compound analogues.
Table 2: SAR Insights from 1H-Indole-7-Carboxamide α1-Adrenoceptor Agonists
| Modification | Position/Region | Observation | Reference |
|---|---|---|---|
| Indole N-Substitution | Indole Nitrogen | Unsubstituted indole nitrogen was found to be optimal for α1-adrenoceptor agonist activity. | nih.gov |
| Carboxamide Position | Indole Ring | The carboxamide was required at the 7-position for optimal activity. | nih.gov |
This systematic and iterative design process is crucial for fine-tuning the biological profile of this compound to achieve a desired therapeutic effect.
Exploration of Novel Biological Targets and Therapeutic Avenues in Preclinical Research
The indole carboxamide scaffold has demonstrated a remarkable diversity of biological activities, suggesting that this compound could be active against a wide range of biological targets and in various therapeutic areas. Future preclinical research should involve broad-based screening to uncover its full potential.
Potential therapeutic areas for exploration, based on the activities of related compounds, include:
Oncology: Various indole derivatives have shown promise as anti-cancer agents. For instance, 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor binding function 3 (BF3), a target for castration-resistant prostate cancer. nih.gov Another series of N-substituted indoles act as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov Screening this compound against cancer cell lines and relevant molecular targets is a logical next step.
Infectious Diseases: The indole core is a privileged structure in the development of anti-infective agents. Indole-2-carboxamides have been discovered with potent activity against various mycobacterial species, including M. tuberculosis, by inhibiting the essential transporter MmpL3. nih.gov Furthermore, other indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov These findings support the evaluation of this compound against a panel of bacterial, fungal, and parasitic pathogens.
Neurological and Cardiovascular Disorders: Indole derivatives are well-known to interact with receptors in the central nervous system. For example, 1H-indole-7-carboxamides have been studied as selective alpha-1-adrenoceptor agonists. nih.gov The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) suggests that this compound could be screened for activity against CNS targets or for cardiovascular effects.
A comprehensive preclinical research program, encompassing a wide array of in vitro and in vivo models, will be instrumental in identifying novel biological targets and defining the most promising therapeutic applications for this compound and its future analogues.
Q & A
Q. How can computational modeling guide the design of N,N-Dimethyl-1H-indole-1-carboxamide derivatives?
- Molecular dynamics simulations predict binding modes to targets like CB1 receptors. QSAR models optimize logP and H-bond donor/acceptor counts to balance permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
